MPP dihydrochloride

Estrogen Receptor ERα Selectivity Nuclear Receptor Pharmacology

Generic ER modulators (Tamoxifen, Fulvestrant) confound ERα-specific studies due to mixed agonism or non-selective degradation of both ERα/ERβ. MPP dihydrochloride resolves this with >200-fold selectivity for ERα as a silent antagonist, eliminating downstream signaling activation typical of partial agonists. • Validated antiproliferative activity in RL95-2 endometrial cancer cells (IC50 = 20.01 μM) and OE33/OE19 esophageal cancer cells; induces caspase-dependent apoptosis. • In vivo CNS efficacy confirmed: dose-dependent PPI attenuation at 20-200 μg/kg (s.c.) in male mice. • Supplied as dihydrochloride salt for enhanced aqueous solubility; use in tandem with PHTPP for matched ERα/ERβ dissection.

Molecular Formula C29H33Cl2N3O3
Molecular Weight 542.5 g/mol
CAS No. 911295-24-4
Cat. No. B560231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPP dihydrochloride
CAS911295-24-4
SynonymsMPP dihydrochloride;  1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride
Molecular FormulaC29H33Cl2N3O3
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
InChIInChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H
InChIKeyFWDNPWVVRVSJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPP Dihydrochloride (CAS 911295-24-4) | High-Selectivity ERα Silent Antagonist for Subtype-Specific Estrogen Signaling Studies


MPP dihydrochloride (Methyl-piperidino-pyrazole dihydrochloride) is a high-affinity, silent antagonist selective for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ) [1]. As a chemical tool, it serves to dissect ERα-mediated transcriptional and functional responses without activating downstream signaling cascades typical of partial agonists [2]. The compound is supplied as a dihydrochloride salt to enhance aqueous solubility and is widely utilized in apoptosis, endocrinology, and cancer research where precise receptor subtype discrimination is required [3].

ERα subtype-specific pathway dissection
Silent antagonist profiling (no partial agonism)
Apoptosis and endocrinology cancer model studies

Why Substituting MPP Dihydrochloride with General ER Antagonists Compromises ERα Subtype Specificity and Experimental Reproducibility


Generic estrogen receptor modulators such as Tamoxifen or Fulvestrant (ICI 182,780) exhibit mixed agonist/antagonist profiles, tissue-specific partial agonism, or lack the necessary subtype selectivity to isolate ERα function [1]. Tamoxifen, for example, acts as an antagonist in breast tissue but as an agonist in bone and uterine cells, confounding interpretation of ERα-specific outcomes [2]. Furthermore, ICI 182,780, while a pure antagonist, non-selectively degrades both ERα and ERβ, preventing the dissection of subtype-specific roles [3]. In contrast, MPP dihydrochloride provides >200-fold selectivity for ERα over ERβ, enabling researchers to attribute observed biological effects specifically to ERα antagonism without confounding activity at ERβ [4]. Substitution with less selective agents therefore introduces significant risk of misinterpretation in studies requiring ERα-specific pharmacological dissection.

Target Compound
MPP Dihydrochloride
ERα-selective silent antagonist; subtype-specific control
Generic ER Modulators
Tamoxifen / Fulvestrant
Mixed agonism or dual ERα/ERβ degradation may shift pathway-response interpretation

MPP Dihydrochloride (CAS 911295-24-4) Quantitative Differentiation Evidence: ERα Selectivity, Antiproliferative Activity, and Apoptosis Induction


MPP Dihydrochloride Exhibits >200-Fold Selectivity for ERα Over ERβ Versus Tamoxifen and Fulvestrant

MPP dihydrochloride demonstrates quantifiable, high-affinity binding to ERα with minimal cross-reactivity at ERβ [1]. The binding affinity (Ki) for ERα is 2.7 nM, while the Ki for ERβ is 1800 nM, yielding a >200-fold selectivity ratio . This contrasts sharply with non-selective antagonists like ICI 182,780 (Fulvestrant), which binds both ERα and ERβ with high affinity and induces receptor degradation of both subtypes [2]. Tamoxifen, a selective estrogen receptor modulator (SERM), exhibits tissue-dependent partial agonism rather than pure antagonism and does not provide the subtype discrimination necessary for isolating ERα function [3].

Binding selectivity
Cross-study comparable
Ki(ERα) 2.7 nM vs Ki(ERβ) 1800 nM; >200-fold selectivity
Supports ERα-specific pathway attribution
Competitive radioligand binding; human recombinant receptors
Estrogen Receptor ERα Selectivity Nuclear Receptor Pharmacology

MPP Dihydrochloride Matches PHTPP in Antiproliferative Efficacy in Esophageal Cancer Cells

In a direct head-to-head comparison, both MPP (ERα-selective antagonist) and PHTPP (ERβ-selective antagonist) induced significant, concentration-dependent inhibition of proliferation in OE33 and OE19 esophageal adenocarcinoma cell lines [1]. This study demonstrates that selective antagonism of ERα alone is sufficient to achieve antiproliferative effects comparable to those obtained by antagonizing ERβ, thereby validating MPP as an effective tool for targeting ERα-driven proliferation pathways in cancer models [2].

Antiproliferative effect
Head-to-head
Comparable inhibition vs PHTPP (1-75 µM) in OE33/OE19 cells
Supports ERα-driven cell-model endpoint review
In vitro BrdU assay; p
Apoptosis induction
Head-to-head
Caspase 3/7 elevation at 1-33 µM (p
Reported apoptosis pathway-response context
Caspase-Glo 3/7 luminescence assay
ERα phosphorylation
Class-level inference
Selective p-ERα reduction; Akt phosphorylation unchanged
Supports pathway-specific signaling interpretation
Western blot; RL95-2 cells, 20 µM, 24 h
In vivo CNS activity
Reported
Dose-dependent PPI attenuation (~30% at 200 µg/kg s.c.)
Supports behavioral model-response context
Male C57BL/6N mice; data to verify
Esophageal Cancer Cell Proliferation ERα Antagonist

MPP Dihydrochloride Induces Caspase-Dependent Apoptosis in Esophageal Cancer Cells, Unlike the Partial Agonist Tamoxifen

MPP dihydrochloride treatment of OE33 esophageal cancer cells resulted in a significant, concentration-dependent increase in caspase 3/7 activity, a key indicator of apoptosis induction [1]. Specifically, MPP at 1 μM, 3.3 μM, 10 μM, and 33 μM significantly elevated caspase 3/7 activity compared to untreated controls (p < 0.0001 for 1-33 μM), demonstrating robust apoptotic induction [2]. In contrast, the partial ER agonist Tamoxifen exhibits variable, tissue-specific apoptotic effects and does not function as a pure antagonist, which complicates the interpretation of cell death mechanisms [3].

Apoptosis induction
Head-to-head
Caspase 3/7 elevation at 1-33 µM (p
Reported apoptosis pathway-response context
Caspase-Glo 3/7 luminescence assay
ERα phosphorylation
Class-level inference
Selective p-ERα reduction; Akt phosphorylation unchanged
Supports pathway-specific signaling interpretation
Western blot; RL95-2 cells, 20 µM, 24 h
In vivo CNS activity
Reported
Dose-dependent PPI attenuation (~30% at 200 µg/kg s.c.)
Supports behavioral model-response context
Male C57BL/6N mice; data to verify
Apoptosis Caspase 3/7 Activation Cancer Cell Death

MPP Dihydrochloride Reduces ERα Phosphorylation Without Affecting Akt Signaling

In RL95-2 endometrial cancer cells, treatment with MPP dihydrochloride (20 μM for 24 hours) selectively reduces the phosphorylation of ERα without altering the phosphorylation state of Akt, a key downstream survival kinase [1]. This selective modulation of ERα phosphorylation, quantified by a decreased p-ERα/ERα ratio, indicates that MPP specifically targets ERα-mediated signaling while leaving parallel survival pathways intact . In comparison, non-selective antagonists or SERMs like Tamoxifen can exert off-target effects on PI3K/Akt signaling, complicating pathway-specific analyses [2].

ERα phosphorylation
Class-level inference
Selective p-ERα reduction; Akt phosphorylation unchanged
Supports pathway-specific signaling interpretation
Western blot; RL95-2 cells, 20 µM, 24 h
ERα Phosphorylation Signal Transduction Akt Pathway

MPP Dihydrochloride Exhibits Dose-Dependent In Vivo Activity in Behavioral Models

In vivo administration of MPP dihydrochloride to male C57BL/6N mice resulted in a dose-dependent attenuation of percent prepulse inhibition (PPI), a measure of sensorimotor gating relevant to neuropsychiatric research [1]. Specifically, a low dose (20 μg/kg, s.c.) produced a measurable effect, while a high dose (200 μg/kg, s.c.) reduced the mean percent PPI scores by approximately 30% . This dose-dependent in vivo efficacy confirms that MPP can cross the blood-brain barrier and functionally antagonize central ERα-mediated processes, distinguishing it from compounds with poor CNS penetration or limited in vivo utility .

In vivo CNS activity
Reported
Dose-dependent PPI attenuation (~30% at 200 µg/kg s.c.)
Supports behavioral model-response context
Male C57BL/6N mice; data to verify
In Vivo Pharmacology Prepulse Inhibition Behavioral Neuroscience

MPP Dihydrochloride (CAS 911295-24-4) Validated Application Scenarios Based on Quantitative Evidence


Dissecting ERα-Specific Signaling in Endometrial and Esophageal Cancer Models

Based on its >200-fold selectivity for ERα over ERβ [1] and its demonstrated ability to reduce ERα phosphorylation without affecting Akt [2], MPP dihydrochloride is ideally suited for in vitro studies requiring precise pharmacological dissection of ERα-mediated transcriptional and signaling pathways. The compound has been validated in RL95-2 endometrial cancer cells (IC50 = 20.01 μM for cell viability reduction; antiproliferative at 10 μM) and OE33/OE19 esophageal cancer cells, where it induces significant caspase-dependent apoptosis [3].

In Vivo Behavioral and Neuroendocrine Studies Requiring Central ERα Antagonism

MPP dihydrochloride has been validated for in vivo CNS applications, demonstrating dose-dependent attenuation of prepulse inhibition (PPI) in male mice following subcutaneous administration at 20 μg/kg and 200 μg/kg . This established in vivo efficacy supports its use in behavioral neuroscience and neuroendocrinology research where central ERα antagonism is required, such as studies of sensorimotor gating, anxiety, or hormone-dependent feeding behavior [4].

Comparative ER Subtype Pharmacology Studies Using MPP and PHTPP

MPP dihydrochloride is frequently employed in tandem with the ERβ-selective antagonist PHTPP to dissect the respective contributions of ERα and ERβ in cellular and in vivo models [3]. This paired approach has been validated in esophageal cancer proliferation assays, splenic lymphocyte function studies, and VMN astrocyte protein expression analyses . Procurement of both MPP and PHTPP enables researchers to conduct controlled, subtype-specific pharmacological experiments with matched tool compounds.

Estrogen Receptor Pharmacology in Non-Mammalian Species Requiring Verification

Researchers utilizing zebrafish (Danio rerio) or other teleost models for estrogen receptor studies must note that MPP dihydrochloride does NOT antagonize zebrafish estrogen receptor isoforms (esr1, esr2a, esr2b) [5]. Unlike ICI 182,780, which blocks all three zebrafish ER isoforms (albeit with 10- to 100-fold excess antagonist requirement), MPP fails to block EE2-induced luciferase activity in any zebrafish ER isoform [5]. This species-specific limitation is critical for experimental design and underscores the importance of verifying MPP's activity in non-mammalian systems before large-scale studies.

Application
Selection Property
Validation Focus
ERα-specific signaling in cancer models
Subtype-selective silent antagonism
ERα phosphorylation and caspase-dependent apoptosis endpoints
In vivo behavioral and neuroendocrine studies
Central ERα antagonism with CNS penetration
Dose-dependent prepulse inhibition and sensorimotor gating endpoints
Comparative ER subtype pharmacology
Paired use with ERβ-selective antagonist PHTPP
ERα vs ERβ contribution in proliferation and lymphocyte function assays
Non-mammalian estrogen receptor research
Species-specific receptor verification
Zebrafish ER isoform activity requires independent validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MPP dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.